molecular formula C15H14N4O3S4 B2752252 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1242969-04-5

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2752252
CAS No.: 1242969-04-5
M. Wt: 426.54
InChI Key: RJCMJFHMKCTPRQ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with amino and thienylsulfonyl groups.

Preparation Methods

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide typically involves multiple steps. Starting from acyclic materials, the process includes:

    Ring Closure: Formation of the pyrimidine ring.

    Aromatization: Conversion to an aromatic system.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion to a methylsulfonyl compound.

    Formation of Guanidines: Reaction with suitable amines.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of thio groups to sulfonyl groups.

    Reduction: Reduction of sulfonyl groups back to thio groups.

    Substitution: Replacement of amino or thienyl groups with other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-[(thiophen-2-yl)methyl]acetamide has been studied for its potential in various fields:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S4/c16-14-11(26(21,22)13-4-2-6-24-13)8-18-15(19-14)25-9-12(20)17-7-10-3-1-5-23-10/h1-6,8H,7,9H2,(H,17,20)(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCMJFHMKCTPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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